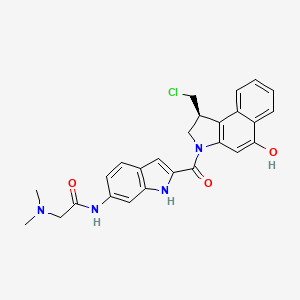

Duocarmycin GA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Duocarmycin GA is a member of the duocarmycin family, a series of related natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to tumor cell death .

Méthodes De Préparation

The synthesis of duocarmycin GA involves several steps, including the formation of the cyclopropapyrroloindole core, which is responsible for its DNA alkylating activity . One common synthetic route involves the sequential coupling and cyclization reactions between aryl halides and methyl propiolate . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives

Analyse Des Réactions Chimiques

Duocarmycin GA undergoes several types of chemical reactions, including:

Substitution: The synthesis of this compound involves substitution reactions, such as the palladium-catalyzed Mizoroki-Heck reaction.

Cyclization: The formation of the cyclopropapyrroloindole core involves cyclization reactions.

Common reagents used in these reactions include aryl halides, methyl propiolate, and palladium catalysts . The major products formed from these reactions are the cyclopropapyrroloindole derivatives, which are essential for the biological activity of this compound .

Applications De Recherche Scientifique

Duocarmycin GA has several scientific research applications, including:

Mécanisme D'action

Duocarmycin GA exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The molecular targets of this compound are the AT-rich sites of the DNA minor groove . The pathways involved in its mechanism of action include DNA damage response pathways and apoptosis .

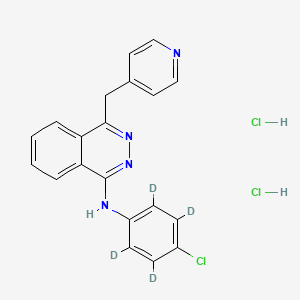

Comparaison Avec Des Composés Similaires

Duocarmycin GA is similar to other compounds in the duocarmycin family, such as duocarmycin A, duocarmycin SA, and CC-1065 . These compounds share the cyclopropapyrroloindole core and exhibit similar DNA alkylating activity . this compound is unique in its specific structure and the particular DNA sequences it targets . Other similar compounds include adozelesin, bizelesin, and carzelesin, which are synthetic analogs of duocarmycins and have been investigated for their anticancer properties .

Propriétés

Formule moléculaire |

C26H25ClN4O3 |

|---|---|

Poids moléculaire |

477.0 g/mol |

Nom IUPAC |

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]-2-(dimethylamino)acetamide |

InChI |

InChI=1S/C26H25ClN4O3/c1-30(2)14-24(33)28-17-8-7-15-9-21(29-20(15)10-17)26(34)31-13-16(12-27)25-19-6-4-3-5-18(19)23(32)11-22(25)31/h3-11,16,29,32H,12-14H2,1-2H3,(H,28,33)/t16-/m1/s1 |

Clé InChI |

KIRMXYXWPGUZLM-MRXNPFEDSA-N |

SMILES isomérique |

CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |

SMILES canonique |

CN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)